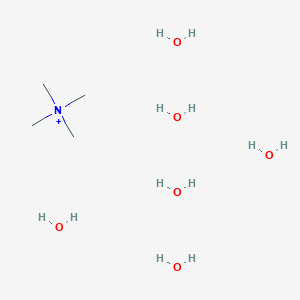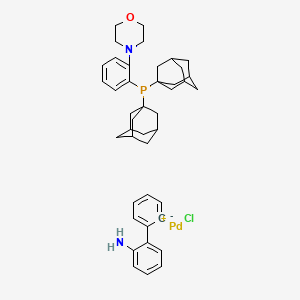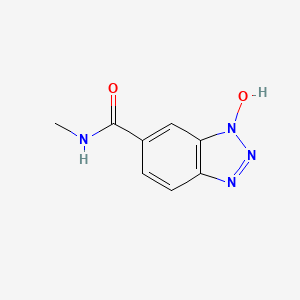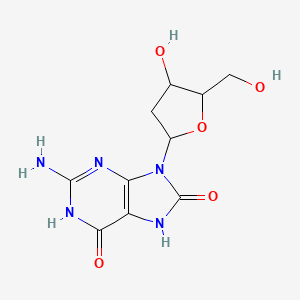
methyl 2-(trideuteriomethyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(trideuteriomethyl)prop-2-enoate is a deuterated analog of methyl methacrylate. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the methyl group. The incorporation of deuterium can significantly alter the physical and chemical properties of the compound, making it useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(trideuteriomethyl)prop-2-enoate typically involves the deuteration of methyl methacrylate. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the esterification process of methacrylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process must ensure high purity and yield, often requiring advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
Methyl 2-(trideuteriomethyl)prop-2-enoate can undergo various chemical reactions, including:
Polymerization: Similar to methyl methacrylate, it can polymerize to form poly(methyl methacrylate) (PMMA).
Addition Reactions: It can participate in Michael addition reactions due to the presence of the electron-deficient double bond.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Michael Addition: Typically involves nucleophiles such as thiols or amines under basic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases can facilitate the substitution of the ester group.
Major Products
Polymerization: Produces poly(methyl methacrylate) (PMMA).
Michael Addition: Yields various adducts depending on the nucleophile used.
Nucleophilic Substitution: Results in the formation of substituted esters or acids.
科学的研究の応用
Methyl 2-(trideuteriomethyl)prop-2-enoate is valuable in several research fields:
Chemistry: Used as a tracer in reaction mechanisms due to the distinct NMR signals of deuterium.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds.
Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of drugs.
Industry: Utilized in the production of deuterated polymers and materials with unique properties.
作用機序
The mechanism of action of methyl 2-(trideuteriomethyl)prop-2-enoate involves its participation in chemical reactions where the deuterium atoms can influence reaction rates and pathways. The presence of deuterium can lead to kinetic isotope effects, where the reaction rate is altered due to the difference in bond strength between carbon-deuterium and carbon-hydrogen bonds. This can be particularly useful in studying reaction mechanisms and pathways.
類似化合物との比較
Similar Compounds
Methyl methacrylate: The non-deuterated analog, widely used in the production of PMMA.
Methyl 2-(trifluoromethyl)prop-2-enoate: Another analog with fluorine atoms, used in different applications due to its unique properties.
Uniqueness
Methyl 2-(trideuteriomethyl)prop-2-enoate is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. These properties make it particularly useful in research applications where isotopic labeling is required. The deuterium atoms provide a way to study reaction mechanisms and metabolic pathways without significantly altering the compound’s overall structure and reactivity.
特性
分子式 |
C5H8O2 |
|---|---|
分子量 |
103.13 g/mol |
IUPAC名 |
methyl 2-(trideuteriomethyl)prop-2-enoate |
InChI |
InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3/i2D3 |
InChIキー |
VVQNEPGJFQJSBK-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=C)C(=O)OC |
正規SMILES |
CC(=C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[N-[3-[bis[3-[[(2-hydroxyphenyl)-phenylmethylidene]amino]propyl]amino]propyl]-C-phenylcarbonimidoyl]phenol](/img/structure/B12058147.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12058159.png)
![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)
![Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058174.png)





